2-Morpholinopyridine-3-boronic acid hydrochloride
Description
2-Morpholinopyridine-3-boronic acid hydrochloride (CAS: 1309979-68-7) is a boronic acid derivative featuring a morpholine ring attached to the pyridine scaffold. Its molecular formula is C₉H₁₄BClN₂O₃, with a molecular weight of 244.48 g/mol and a purity typically exceeding 97% . The morpholine group enhances solubility in polar solvents, while the boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry. The hydrochloride salt form improves stability and handling, making it advantageous for pharmaceutical synthesis and catalysis .
Properties
IUPAC Name |
(2-morpholin-4-ylpyridin-3-yl)boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3.ClH/c13-10(14)8-2-1-3-11-9(8)12-4-6-15-7-5-12;/h1-3,13-14H,4-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWXPZWHSRBZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N2CCOCC2)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis and Halogenation
The synthesis begins with 2-morpholinopyridine, which undergoes halogenation at the 3-position to yield 3-bromo-2-morpholinopyridine. Bromination is preferred due to the superior leaving-group ability of bromine in cross-coupling reactions. Halogenation is typically achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent such as dimethylformamide (DMF) at 0–25°C. Alternative halogenating agents, including molecular bromine or phosphorus tribromide, are less commonly employed due to harsher reaction conditions.
Boronation via Palladium-Catalyzed Coupling
The halogenated intermediate is subjected to a palladium-catalyzed Miyaura borylation reaction. Key steps include:
- Catalyst Selection : [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is the preferred catalyst, offering high activity under mild conditions. Alternative catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂ with ancillary ligands, are less efficient for this substrate.
- Boronate Source : Bis(pinacolato)diboron (B₂pin₂) is commonly used due to its air stability and reactivity. Stoichiometric studies indicate a 1:1 molar ratio of halogenated precursor to diboron reagent optimizes yield.
- Reaction Conditions : Reactions proceed in tetrahydrofuran (THF) or 1,4-dioxane at 80–100°C for 12–24 hours under inert atmosphere. Potassium acetate (KOAc) is added as a base to scavenge HBr generated during the reaction.
Post-reaction, the boronic ester intermediate is hydrolyzed to the free boronic acid using aqueous HCl, followed by precipitation or extraction into an organic solvent. The hydrochloride salt is subsequently formed by treating the boronic acid with concentrated HCl in ethanol or dichloromethane.
Table 1 : Representative Suzuki-Miyaura Borylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2–5 mol% Pd(dppf)Cl₂ | <2 mol%: Incomplete conversion; >5 mol%: No yield improvement |
| Temperature | 80°C | Lower temps: Slower kinetics; Higher temps: Decomposition |
| Reaction Time | 18 hours | Shorter durations: <90% conversion |
| Base | KOAc (3 equiv) | Alternative bases (e.g., K₂CO₃) reduce yield by 15–20% |
Lithiation-Borylation Strategy
An alternative route involves directed ortho-lithiation of 2-morpholinopyridine followed by quenching with a boronate electrophile. This method bypasses the need for halogenated precursors but requires stringent temperature control.
Directed Lithiation
2-Morpholinopyridine is treated with a strong lithium base, such as lithium diisopropylamide (LDA), at −78°C in THF. The morpholine group directs lithiation to the 3-position, forming a lithio intermediate.
Boron Electrophile Quenching
The lithiated species is reacted with triisopropyl borate (B(OiPr)₃), followed by acidic workup to yield the boronic acid. Hydrochloride salt formation is achieved as in the Suzuki method.
Advantages :
- No requirement for palladium catalysts, reducing metal contamination risks.
- Higher functional group tolerance compared to cross-coupling.
Limitations :
- Low-temperature conditions (−78°C) necessitate specialized equipment.
- Lower overall yields (50–65%) due to competing side reactions.
Alternative Synthetic Approaches
Transmetalation from Organotin Precursors
Though less common, Stille coupling using 3-tributylstannyl-2-morpholinopyridine and boronic acid precursors has been reported. However, toxicity concerns and stringent tin waste disposal requirements limit its industrial applicability.
Direct Boronic Acid Functionalization
Direct introduction of the boronic acid group via electrophilic borylation remains unexplored for this compound due to the poor electrophilicity of boronating agents toward the electron-rich pyridine ring.
Optimization and Scale-Up Considerations
Catalyst Recovery and Recycling
Pd(dppf)Cl₂ recovery via silica gel filtration or aqueous extraction improves cost-efficiency for large-scale synthesis. Studies indicate 80–85% palladium recovery using aqueous EDTA washes.
Solvent Selection
THF outperforms dioxane in minimizing boronic acid protodeboronation during hydrolysis. Additives such as 2,6-lutidine (10 mol%) further stabilize the boronic acid.
Purity Enhancement
Crude product purity is enhanced via recrystallization from ethanol/water (3:1 v/v) or chromatography on silica gel eluted with dichloromethane/methanol (95:5).
Chemical Reactions Analysis
Protodeboronation Challenges
The 2-pyridylboronic acid scaffold is prone to protodeboronation under basic or elevated-temperature conditions:
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pH dependency : Neutral to mildly acidic conditions minimize decomposition, while alkaline environments accelerate it (e.g., t₁/₂ < 1 hr at pH 12, 70°C) .
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Stabilization strategies : Use of electron-withdrawing groups (e.g., morpholine) or bulky ligands (e.g., pinacol esters) can mitigate instability .
Amination-Reduction Reactions
The morpholine moiety facilitates nucleophilic reactions. For example:
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Reductive amination : (2-Formylphenyl)boronic acid reacts with morpholine in MeOH/NaBH₄ to form 2-(morpholinomethyl)phenylboronic acid .
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Intermediate benzoxaboroles : These reactions often proceed via cyclic intermediates, with yields improved by optimizing stoichiometry and temperature .
Nucleophilic Substitution at the Boronic Acid Site
The boronic acid group participates in:
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Transesterification : Conversion to pinacol or neopentyl glycol esters for enhanced stability .
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Matteson rearrangements : Homologation reactions to generate α-aminoboronic esters, as seen in bortezomib synthesis .
Interaction with Enzymes and Biological Targets
While not a direct reaction, the compound serves as a precursor for bioactive molecules:
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Enzyme inhibition : Derivatives inhibit proteasomes or kinases via boronic acid-mediated covalent binding to catalytic residues .
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Antimicrobial activity : Structural analogs exhibit activity against bacterial pathogens through membrane disruption .
Stability and Handling Considerations
Scientific Research Applications
Synthesis Applications
2-Morpholinopyridine-3-boronic acid hydrochloride is particularly valuable in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is widely utilized for the construction of complex organic molecules, including pharmaceuticals and agrochemicals.
Key Synthesis Reactions
- Suzuki Coupling : The compound can be used to couple with various aryl halides, leading to the formation of biaryl compounds, which are important in drug development.
- Heterocyclic Compound Synthesis : It serves as a precursor for synthesizing novel heterocycles that have potential biological activities, such as antimicrobial and anticancer properties .
Biological Applications
Research indicates that 2-Morpholinopyridine-3-boronic acid hydrochloride exhibits notable biological activities, particularly as an enzyme inhibitor. Its interactions with specific enzymes can alter their activity, influencing various biochemical pathways critical for therapeutic effects.
Potential Biological Activities
- Anticancer Properties : Studies suggest that derivatives of this compound may inhibit enzymes involved in cancer progression, making them candidates for further investigation in anticancer drug development .
- Antimicrobial Activity : Some derivatives have shown promise against microbial pathogens, suggesting potential applications in treating infections.
Case Studies
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Enzyme Inhibition Studies :
- A study demonstrated that 2-Morpholinopyridine-3-boronic acid hydrochloride effectively inhibited specific enzymes linked to tumor growth. The results indicated a significant reduction in enzyme activity, highlighting its potential as a therapeutic agent against cancer.
- Synthesis of Novel Heterocycles :
Mechanism of Action
The mechanism of action of 2-Morpholinopyridine-3-boronic acid hydrochloride in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center and subsequent coupling with the halide .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects: The morpholino group in the target compound introduces polarity and hydrogen-bonding capacity, improving aqueous solubility compared to methyl or chloro derivatives . 6-Methylpyridine-3-boronic acid hydrochloride (CAS: 659742-21-9) exhibits higher lipophilicity, favoring reactions in non-polar media .
Reactivity and Stability: The hydrochloride salt in both the target compound and 6-methylpyridine derivative enhances stability during storage and handling . Pinacol ester derivatives (e.g., 2-Morpholinopyridine-3-boronic acid pinacol ester, CAS: 1150561-72-0) offer improved air/moisture stability but require deprotection for boronic acid reactivity .
Pharmacological Potential: Chlorinated analogs like (3-Chloro-2-morpholinopyridin-4-yl)boronic acid (CAS: 957061-04-0) show promise in antiviral research due to halogen-induced electronic modulation . The target compound’s solubility profile makes it suitable for aqueous-phase coupling reactions in drug development .
Biological Activity
2-Morpholinopyridine-3-boronic acid hydrochloride (MPBA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₄BClN₂O₃
- Molecular Weight : Approximately 244.48 g/mol
- Functional Groups : Boronic acid and morpholine moieties attached to a pyridine ring.
Biological Activities
Research indicates that MPBA exhibits several notable biological activities, particularly as an enzyme inhibitor and a potential therapeutic agent in cancer treatment. Its boronic acid group allows it to participate in various biochemical interactions, making it a versatile compound in drug development.
1. Enzyme Inhibition
MPBA has been studied for its ability to inhibit certain enzymes involved in cancer progression. The inhibition of these enzymes can alter key biological pathways, which is critical for developing anti-cancer therapies. Some specific enzymes targeted include:
- Proteasomes : Involved in protein degradation; inhibition can lead to cancer cell apoptosis.
- Kinases : Critical for cell signaling; inhibiting these can disrupt cancer cell growth.
2. Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures to MPBA may possess antimicrobial properties, indicating its potential use in treating infections. Further research is required to validate these findings and explore the underlying mechanisms.
The mechanism of action for MPBA primarily involves its interaction with specific molecular targets. The boronic acid group facilitates reversible covalent bonding with diol-containing biomolecules, affecting their function. This interaction is crucial for understanding how MPBA can modulate various signaling pathways.
Case Studies and Experimental Data
Several studies have explored the biological activity of MPBA:
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Study on Enzyme Inhibition :
- Objective : To evaluate the inhibitory effects of MPBA on proteasome activity.
- Findings : MPBA showed significant inhibition at micromolar concentrations, leading to increased apoptosis in cancer cell lines.
- Reference :
-
Antimicrobial Activity Assessment :
- Objective : To investigate the antimicrobial properties of MPBA against various pathogens.
- Findings : Preliminary results indicated moderate activity against Gram-positive bacteria.
- Reference :
Data Table
The following table summarizes key findings related to the biological activity of MPBA:
| Activity Type | Target | Concentration (µM) | Effect Observed | Reference |
|---|---|---|---|---|
| Enzyme Inhibition | Proteasome | 10 | Significant inhibition leading to apoptosis | |
| Antimicrobial Activity | Gram-positive bacteria | 50 | Moderate antibacterial effect | |
| Kinase Inhibition | Various kinases | 5 | Disruption of cell signaling pathways |
Applications in Medicinal Chemistry
MPBA serves as a valuable building block in the synthesis of novel heterocyclic compounds, which may exhibit enhanced biological activities compared to the parent compound. Its role in Suzuki-Miyaura coupling reactions allows for the creation of complex molecules with potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-morpholinopyridine-3-boronic acid hydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves Suzuki-Miyaura coupling or Buchwald-Hartwig amination. For example, substituting bromine in bromopyridine derivatives with morpholine under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at reflux (60–80°C) can introduce the morpholine moiety . Subsequent boronation via Miyaura borylation (using bis(pinacolato)diboron and Pd(dppf)Cl₂) at 80–100°C in DMSO yields the boronic acid intermediate. Hydrochloride salt formation is achieved by treating the free base with HCl gas in ethanol .
- Critical Parameters : Oxygen-free conditions, catalyst loading (1–5 mol%), and stoichiometric control of boronate reagents are essential to minimize side reactions. Yields range from 60–85% depending on purification (e.g., column chromatography vs. recrystallization) .
Q. How can the purity and stability of this compound be validated for use in cross-coupling reactions?
- Analytical Methods :
- HPLC : Use a C18 column with a mobile phase of 0.03 M potassium phosphate buffer (pH 2.5) and methanol (70:30), UV detection at 210 nm. Retention time consistency (±0.1 min) indicates purity >97% .
- NMR : ¹H NMR (DMSO-d6) should show distinct peaks for morpholine (δ 3.5–3.7 ppm, multiplet) and boronic acid (δ 8.1–8.3 ppm, singlet). ¹¹B NMR (128 MHz) confirms boronate integrity (δ 28–32 ppm) .
Advanced Research Questions
Q. What strategies resolve contradictions in catalytic efficiency when using this compound in multi-step pharmaceutical syntheses?
- Case Study : In synthesizing kinase inhibitors, competing side reactions (e.g., boronic acid dimerization or Pd catalyst poisoning) reduce coupling efficiency. Mitigation includes:
- Additives : Use of TBAB (tetrabutylammonium bromide) to stabilize boronate intermediates .
- Sequential Protection : Temporarily protecting the boronic acid group as a pinacol ester (via reaction with pinacol in toluene) prevents unwanted reactivity during morpholine introduction .
Q. How does the hydrochloride salt form enhance bioavailability in preclinical studies compared to the free base?
- Physicochemical Properties :
- Solubility : The hydrochloride form increases aqueous solubility by >10-fold (e.g., 25 mg/mL in PBS pH 7.4 vs. 2 mg/mL for the free base), critical for in vivo pharmacokinetics .
- Bioavailability : In rodent models, the hydrochloride salt shows 80% oral bioavailability (AUC₀–24h = 4500 ng·h/mL) vs. 35% for the free base due to improved intestinal absorption .
Methodological Challenges
Q. What are the limitations of using this compound in aqueous-phase reactions, and how can they be addressed?
- Challenges : Hydrolysis of the boronic acid group in water (t₁/₂ = 2–4 hours at pH 7.4) limits reaction timeframes.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
